molecular formula C₂₂¹³CH₂₄D₃NO₅ B1162160 N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH

N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH

Cat. No.: B1162160
M. Wt: 401.48
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Site-Specific and Residue-Specific Isotopic Labeling Strategies

The strategies for incorporating stable isotopes into biomolecules have evolved significantly, moving from simple uniform labeling to highly sophisticated and targeted approaches. Initially, uniform labeling was the standard, where a protein would be expressed in a medium containing a globally enriched source, such as ¹³C-glucose or ¹⁵N-ammonium salts. nih.gov This results in the incorporation of the isotope at nearly all possible positions, which, while useful, often leads to overly complex NMR spectra for larger proteins due to signal overlap and complex scalar couplings. nih.govutoronto.ca

To overcome these limitations, researchers developed selective labeling strategies. Residue-type or residue-specific labeling involves the incorporation of a specific type of labeled amino acid into a protein sequence during its expression in cells. nih.govnih.gov This approach dramatically simplifies spectra, allowing researchers to focus on the signals from a single type of amino acid, which aids in resonance assignment and structural analysis. nih.gov However, this method can be complicated by metabolic scrambling, where the host cell converts the supplied labeled amino acid into other amino acids, leading to unintended labeling patterns. nih.govnih.gov

The pursuit of even greater precision led to the development of site-specific labeling, where one or more labeled amino acids are incorporated at defined key positions within the polypeptide chain. nih.gov This can be achieved through several advanced methods. Cell-free protein synthesis systems offer a high degree of control, as the reaction components can be precisely defined, minimizing metabolic scrambling. utoronto.canih.gov Another powerful technique is the use of auxotrophic bacterial strains, which cannot synthesize a particular amino acid and therefore must incorporate the exogenously supplied labeled version. nih.gov For ultimate control, solid-phase peptide synthesis (SPPS) allows for the direct incorporation of a labeled amino acid at any desired position during the chemical construction of a peptide or small protein. nih.gov These advanced strategies are critical for studying specific functional sites, protein-protein interactions, and the structural effects of post-translational modifications. nmr-bio.comnih.gov

Positioning of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH within the Landscape of Advanced Labeled Biomolecules

The chemical compound This compound represents a pinnacle of modern chemical synthesis designed to support advanced, site-specific isotopic labeling studies. It is not a naturally occurring molecule but a highly specialized building block intended for use in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Let's break down its name to understand its function:

D-Thr : The core of the molecule is D-Threonine, the unnatural D-isomer of the amino acid Threonine. coompo.com The use of D-amino acids is a common strategy in drug development to create peptides with increased stability against enzymatic degradation.

Fmoc : The N-terminus of the amino acid is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard protecting group in SPPS that is stable under many reaction conditions but can be selectively removed to allow the peptide chain to be elongated one amino acid at a time. chemimpex.com

OtBu : The side-chain hydroxyl group of the threonine is protected by a tert-butyl (tBu) group, indicated by (OtBu). chemimpex.com This prevents unwanted side reactions at the hydroxyl group during peptide synthesis. chemimpex.com

4-¹³C-4,4,4-d3 : This denotes the specific isotopic labeling pattern. The carbon atom at position 4 (the methyl group carbon) is a heavy ¹³C isotope, and the three hydrogen atoms attached to it are deuterium (B1214612) (d3). This dual labeling at a specific site provides a unique spectroscopic signature.

This compound is therefore a precision tool for researchers. By using N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH in SPPS, a scientist can introduce a single, strategically placed D-Threonine residue with a unique mass and NMR signature into a synthetic peptide. nih.gov This allows for highly focused biophysical studies. For instance, in NMR spectroscopy, the ¹³C and ²H labels on the methyl group can serve as sensitive probes to investigate the local dynamics, structure, and interactions at that specific point in the peptide, free from the overwhelming number of signals present in a uniformly labeled molecule. nmr-bio.com Such targeted labeling is invaluable for studying peptide folding, drug-target interactions, and the structure-function relationships of bioactive peptides. nmr-bio.comchemimpex.com

Data Tables

Table 1: Properties of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH

Property Value Source(s)
Chemical Name N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH coompo.com
Synonyms Fmoc-D-Thr(But)-4-¹³C-4,4,4-d3-OH; O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-Threonine)-4-¹³C-4,4,4-d3 coompo.com
Molecular Formula C₂₂¹³CH₂₄D₃NO₅ coompo.com
Molecular Weight 401.48 g/mol coompo.com

| Primary Application | Site-specific isotopic labeling in peptide synthesis | nih.gov |

Table 2: Properties of Unlabeled Parent Compound: Fmoc-D-Thr(tBu)-OH

Property Value Source(s)
Chemical Name Fmoc-D-Thr(tBu)-OH sigmaaldrich.com
Synonyms Fmoc-O-tert-butyl-D-threonine chemimpex.comsigmaaldrich.com
CAS Number 138797-71-4 chemimpex.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₂₃H₂₇NO₅ chemimpex.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 397.46 g/mol sigmaaldrich.comsigmaaldrich.com

| Primary Application | Building block for Fmoc solid-phase peptide synthesis | sigmaaldrich.comsigmaaldrich.com |

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH -
D-Threonine D-Thr
Fluorenylmethyloxycarbonyl Fmoc
tert-Butyl tBu
N-Fmoc-O-tert-butyl-D-threonine Fmoc-D-Thr(tBu)-OH
¹³C-Glucose -

Properties

Molecular Formula

C₂₂¹³CH₂₄D₃NO₅

Molecular Weight

401.48

Synonyms

Fmoc-D-Thr(But)-4-13C-4,4,4-d3-OH;  O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-Threonine)-4-13C-4,4,4-d3

Origin of Product

United States

Applications of Site Specific 13c and Deuterium Labeling in Nuclear Magnetic Resonance Nmr Spectroscopy

Advanced Protein Structural Elucidation

Site-specific isotopic labeling with compounds like N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH is instrumental in overcoming some of the most significant challenges in determining the three-dimensional structures of large proteins and protein complexes.

Exploiting ¹³C and Deuterium (B1214612) Labels for Enhanced Spectral Resolution in Large Biomolecules

In NMR spectroscopy of large biomolecules (typically >25 kDa), severe spectral overlap and rapid signal decay (short transverse relaxation times, T₂) are major obstacles. utoronto.canih.govprotein-nmr.org.ukrsc.orgacs.org Uniform ¹³C and ¹⁵N labeling, while essential for triple-resonance experiments, leads to broad lines due to extensive scalar and dipolar couplings. utoronto.canih.gov

The introduction of deuterium in place of protons (deuteration) is a widely used strategy to simplify spectra and improve relaxation properties. utoronto.canih.govprotein-nmr.org.ukrsc.orgrsc.org Deuteration significantly reduces the number of strong ¹H-¹H dipolar interactions, which are a major source of relaxation, thereby narrowing the linewidths of the remaining ¹H signals. rsc.org Furthermore, replacing protons with deuterons on carbon atoms attenuates the ¹³C-¹H dipolar interaction, leading to longer ¹³C T₂ relaxation times and improved sensitivity in experiments that rely on magnetization transfer via carbon nuclei. utoronto.ca This is particularly critical for larger proteins where slower molecular tumbling leads to more efficient relaxation and signal loss. protein-nmr.org.uk

Specifically labeling a threonine residue with deuterium at its methyl group, as in N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH, and incorporating it into a perdeuterated protein (a protein where most protons are replaced by deuterium) creates an isolated ¹³C-¹H spin system. rsc.orgplos.org This selective protonation in a deuterated environment dramatically simplifies the ¹H NMR spectrum, reducing spectral overlap and allowing for the unambiguous observation of signals from the labeled site. utoronto.carsc.org The combination of deuteration and selective labeling provides a powerful approach to enhance spectral resolution and sensitivity, making the study of high-molecular-weight proteins by solution NMR feasible. utoronto.canih.govrsc.orgrsc.org

IsotopeEffect of Labeling on NMR Spectra of Large Biomolecules
¹³C Enables triple-resonance experiments for backbone and sidechain assignments. In uniformly labeled samples, can lead to line broadening due to ¹³C-¹³C scalar couplings. nih.gov
²H (Deuterium) Reduces ¹H-¹H dipolar couplings, leading to narrower ¹H linewidths and improved spectral resolution. rsc.org Lengthens ¹³C transverse relaxation times (T₂) by attenuating ¹³C-¹H dipolar interactions, enhancing sensitivity. utoronto.ca
Site-Specific ¹³C/²H Creates isolated spin systems, simplifying spectra and reducing resonance overlap. rsc.orgplos.org Enables the study of specific regions within a large protein complex.

Methyl Group (Thr γ-methyl) as Unique Probes for Protein Core Structure and Dynamics

Methyl groups are excellent probes for investigating the structure and dynamics of protein interiors. nih.gov They are found on several amino acid side chains (Alanine, Valine, Leucine, Isoleucine, Methionine, and Threonine) and are often located in the hydrophobic core of proteins. ukisotope.com The threonine methyl group, in particular, offers unique advantages. Threonine residues are more frequently found at protein-protein and protein-nucleic acid interfaces compared to other methyl-containing amino acids like leucine and valine. plos.orgnih.govacs.org This makes them valuable reporters on the structure and dynamics of these critical interaction sites.

The use of selectively protonated and ¹³C-labeled methyl groups in a perdeuterated background, a strategy known as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), has significantly extended the size limits of proteins amenable to solution NMR studies, enabling the investigation of complexes up to the megadalton range. rsc.orgrsc.orgnih.gov The ¹³CH₃ group benefits from a favorable relaxation phenomenon that leads to narrow linewidths even in very large proteins. rsc.orgnih.gov While the specific compound creates a ¹³CD₃ group, the principle of using an isotopically labeled methyl group as a sensitive probe remains. The ¹³C-labeled methyl group of threonine provides a sensitive and well-resolved signal that can be used to report on its local environment within the protein.

Determination of Long-Range Distance Restraints and Conformational Analysis

The determination of a protein's three-dimensional structure by NMR relies heavily on the measurement of distance restraints, typically derived from the Nuclear Overhauser Effect (NOE) between protons. In highly deuterated proteins, the number of available protons is drastically reduced, making it challenging to obtain a sufficient number of long-range NOEs for structure calculation. nih.gov

However, selective protonation of methyl groups, such as the incorporation of a ¹³CH₃-labeled threonine, allows for the measurement of structurally informative long-range NOEs between the labeled methyl protons and other protons in the protein. ukisotope.com These methyl-methyl and amide-methyl NOEs are crucial for defining the global fold of large proteins. ukisotope.com While the N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH provides a deuterated methyl group, precluding ¹H-¹H NOE measurements from this specific site, the ¹³C label can be used to measure long-range distances to other nuclei, such as another ¹³C or a ¹⁹F atom, through techniques like Rotational-Echo Double-Resonance (REDOR) in solid-state NMR. nih.gov Such long-range distance restraints are invaluable for the conformational analysis of proteins and their complexes. nih.gov

Studies of Protein Dynamics and Flexibility

Proteins are not static entities; their biological functions are intrinsically linked to their dynamic behavior over a wide range of timescales. Site-specific isotopic labeling is a key tool for characterizing these motions with atomic resolution.

Probing picosecond to microsecond motions through relaxation measurements

NMR relaxation measurements are exquisitely sensitive to molecular motions on the picosecond to microsecond timescale. nih.govacs.org The relaxation rates of nuclear spins are modulated by the reorientation of the bonds containing them, providing detailed information about the amplitude and timescale of these motions.

The use of a ¹³C- and deuterium-labeled threonine methyl group provides a powerful probe for side-chain dynamics. acs.org The relaxation of the ¹³C nucleus in a ¹³CD₃ group is influenced by its interaction with the attached deuterium atoms. By measuring various ¹³C relaxation parameters, it is possible to characterize the internal motions of the threonine side chain. nih.govnih.gov

Furthermore, deuterium NMR relaxation is a well-established method for studying molecular dynamics. utoronto.ca Although direct detection of deuterium can be challenging, specialized pulse sequences have been developed to measure deuterium relaxation rates in ¹³C-labeled and fractionally deuterated proteins. acs.org The measurement of multiple deuterium relaxation rates for a single deuteron in a ¹³CH₂D methyl group allows for a detailed characterization of the spectral density function, which describes the motional frequencies of the methyl group axis. acs.org These measurements provide insights into the flexibility and conformational entropy of protein side chains, which are crucial for understanding protein stability, folding, and function.

Correlating Side-Chain Dynamics with Protein Function

The dynamics of amino acid side chains are often intricately linked to protein function, playing crucial roles in molecular recognition, catalysis, and allosteric regulation. Site-specific labeling with isotopes such as ¹³C and deuterium allows for the detailed characterization of these motions over a wide range of timescales.

The incorporation of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH into a synthetic peptide or protein enables the study of the threonine side-chain dynamics through ¹³C NMR relaxation experiments. nih.gov The ¹³C nucleus at the methyl group serves as an excellent probe for these studies. The presence of deuterium on the same carbon simplifies the spin system and reduces dipolar relaxation pathways from attached protons, leading to narrower linewidths and increased sensitivity, which is particularly advantageous for studying larger biomolecules. utoronto.ca

NMR relaxation parameters, such as the spin-lattice (R₁) and spin-spin (R₂) relaxation rates, and the heteronuclear Nuclear Overhauser Effect (NOE), can be measured for the labeled ¹³C nucleus. These parameters provide information about the rates and amplitudes of motion of the threonine side chain. For instance, a high degree of flexibility in a binding site, as indicated by relaxation data, might be essential for accommodating a ligand, while a more rigid side chain could be involved in maintaining structural integrity.

Table 1: Hypothetical ¹³C Relaxation Data for a Labeled D-Threonine Residue in a Synthetic Peptide

ParameterValue (s⁻¹)Interpretation
R₁1.5Information about fast motions (ps-ns timescale)
R₂8.0Sensitive to both fast and slower motions (µs-ms timescale)
NOE0.7Indicates the degree of motional restriction

This table illustrates the type of data that can be obtained from ¹³C relaxation experiments on a peptide containing the labeled D-threonine. The specific values would depend on the peptide's structure, dynamics, and interaction partners.

Characterization of Biomolecular Interactions

Site-specific isotopic labeling is an invaluable technique for studying the interactions between biomolecules. By selectively labeling one component of a complex, it is possible to obtain unambiguous information about the binding interface and the conformational changes that occur upon binding.

Mapping Protein-Ligand Binding Interfaces

The interaction of proteins with small molecule ligands is fundamental to numerous biological processes and is a cornerstone of drug discovery. NMR spectroscopy, in conjunction with isotopic labeling, can precisely map the binding site of a ligand on a protein or peptide. A common method for this is the chemical shift perturbation (CSP) experiment, also known as chemical shift mapping. nih.gov

In a typical CSP experiment, a two-dimensional NMR spectrum, such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum, is recorded for the isotopically labeled peptide in the absence of the ligand. The ligand is then titrated into the peptide solution, and a series of HSQC spectra are acquired. The chemical environment of the labeled D-threonine residue will be altered upon ligand binding, leading to changes in its ¹H and ¹³C chemical shifts. By monitoring these changes, the residues at or near the binding site can be identified. nih.gov The magnitude of the chemical shift perturbation can also provide information about the affinity of the interaction.

Table 2: Illustrative Chemical Shift Perturbation Data for a Labeled D-Threonine upon Ligand Titration

Ligand Concentration (µM)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
01.2520.5
501.2820.7
1001.3220.9
2001.3521.1
5001.3821.3

This table provides an example of how the chemical shifts of the labeled D-threonine methyl group might change during a ligand titration experiment. The progressive shift indicates that this residue is involved in the binding event.

Investigation of Protein-Nucleic Acid Interactions

The interactions between proteins and nucleic acids are central to gene regulation and other fundamental cellular processes. Threonine residues are frequently found at protein-DNA and protein-RNA interfaces, making them important probes for studying these interactions. nih.gov The specific labeling of threonine residues with ¹³C provides a powerful tool for investigating these complexes.

By incorporating N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH into a synthetic DNA-binding peptide, NMR can be used to probe the local environment of the threonine side chain upon binding to its target DNA or RNA sequence. Similar to protein-ligand studies, chemical shift perturbation experiments can identify the threonine residues that are in close proximity to the nucleic acid. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be employed to detect through-space interactions between the protons of the labeled threonine methyl group and the protons of the nucleic acid, providing distance restraints for structural modeling of the complex. The deuteration of the methyl group simplifies the proton spectrum, aiding in the resolution and assignment of these crucial intermolecular NOEs.

Analysis of Protein-Protein Association

Protein-protein interactions are fundamental to virtually all cellular functions. NMR spectroscopy is a powerful technique for characterizing these interactions in solution. The incorporation of isotopically labeled amino acids into one of the interacting partners allows for the selective observation of that protein in the complex.

A synthetic peptide containing N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH can be used as a probe to study its interaction with a target protein. By recording a ¹H-¹³C HSQC spectrum of the labeled peptide in the presence and absence of the unlabeled protein partner, chemical shift perturbations can identify the residues on the peptide that are involved in the binding interface. This information is critical for understanding the molecular basis of the interaction and for the design of molecules that can modulate it. Isotope-edited and isotope-filtered NOESY experiments can also be used to selectively detect intermolecular NOEs between the labeled peptide and the unlabeled protein, providing key distance restraints for determining the three-dimensional structure of the complex.

Methodological Advancements in Multidimensional NMR Experiments Leveraging Specific Isotopologues

The development of novel NMR pulse sequences is crucial for extending the capabilities of NMR spectroscopy to larger and more complex biological systems. The availability of specific isotopologues, such as peptides containing N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH, drives the development of new experimental techniques.

Development of Novel Pulse Sequences for Selective Detection

The unique spin system of a ¹³C-labeled and deuterated methyl group (¹³CHD₂) can be exploited by specialized NMR pulse sequences to selectively detect only the signals from the labeled threonine residue, while suppressing the signals from all other protons and carbons in the peptide and its binding partner. This is particularly useful for studying large complexes where severe signal overlap can make spectral analysis intractable.

For example, pulse sequences can be designed to take advantage of the large one-bond ¹³C-¹H coupling and the smaller two-bond ¹³C-²H couplings for coherence transfer. Gradient-enhanced methods can be used to select for the desired coherence transfer pathways, leading to clean spectra with high sensitivity. The development of such selective detection methods is essential for pushing the size limits of biomolecular systems that can be studied by NMR and for focusing on specific regions of interest within a large complex. These advancements in pulse sequence design, coupled with site-specific isotopic labeling, provide a powerful and versatile toolkit for modern structural biology.

Overcoming Spectral Overlap Challenges in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules at an atomic level. However, as the size and complexity of the system under study—such as large proteins, protein complexes, or peptides in heterogeneous environments—increase, so does the density of signals in the NMR spectrum. This leads to a significant challenge known as spectral overlap or resonance overlap, where numerous signals crowd into a narrow chemical shift range, making individual resonance assignment and interpretation difficult or impossible. portlandpress.comrsc.org The strategic use of site-specific isotopic labeling with stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) is a cornerstone of modern NMR methodology, designed to directly mitigate these challenges. portlandpress.comnih.gov The compound N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH represents a highly specialized chemical tool engineered for this purpose.

This protected amino acid derivative incorporates isotopic labels at specific positions within the D-threonine residue. The core utility lies in the introduction of a ¹³C nucleus at the Cγ position (the methyl group) and deuterium atoms replacing the protons on the same methyl group. While the N-Fmoc and O-tert-butyl (OtBu) groups are temporary protecting groups essential for the controlled, stepwise synthesis of peptides (Solid-Phase Peptide Synthesis, or SPPS), the true innovation for NMR applications resides in the isotopic labeling pattern of the threonine core. Once the labeled amino acid is incorporated into a target peptide or protein and the protecting groups are removed, the stable isotopes serve as powerful probes for high-resolution NMR studies.

The rationale behind this dual labeling strategy is twofold:

¹³C Labeling for Spectral Simplification and Targeted Analysis : By introducing a ¹³C label at a single, specific carbon atom within the threonine residue, a distinct NMR signal is generated that can be observed in ¹H-¹³C correlation spectra, such as the Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments. nih.gov When this labeled amino acid is incorporated into a protein that is otherwise isotopically at natural abundance (or uniformly labeled with ¹⁵N), only the signals from the specifically labeled sites will appear in the ¹³C-edited spectrum. This dramatically simplifies a crowded spectrum, "turning on" signals only from the residues of interest. portlandpress.com

Deuterium Labeling for Improved Resolution and Sensitivity : Deuteration, the substitution of protons with deuterium, is a widely used strategy to enhance the quality of NMR spectra for large macromolecules. utoronto.ca The primary benefits arise from the different magnetic properties of deuterium compared to protons. Replacing protons with deuterons on the threonine methyl group and, more broadly, throughout the protein (by expressing it in D₂O-based media) leads to:

Reduced Linewidths : Deuteration significantly reduces dipolar broadening and simplifies scalar coupling networks, which are major sources of relaxation for protons and carbons. This results in sharper NMR signals (longer transverse relaxation times, T₂), which directly translates to improved spectral resolution. utoronto.canih.gov

Increased Sensitivity : For large proteins, the reduction in relaxation pathways afforded by deuteration leads to a substantial increase in signal sensitivity, a phenomenon exploited in Transverse Relaxation-Optimized Spectroscopy (TROSY). nih.gov

Detailed Research Findings

While direct studies on N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH are specific to its synthetic application, extensive research on analogously labeled amino acids demonstrates the profound impact of this labeling strategy on NMR spectroscopy of complex systems. A key study focused on the development of a biosynthetic method to produce L-threonine labeled as L-[α-²H; β-²H;γ-¹³C]-Thr for incorporation into highly deuterated proteins. nih.gov This labeling pattern is functionally identical to the core of the title compound for NMR purposes.

The research demonstrated the utility of this approach by studying the 670 kDa proteasome core particle, a massive protein complex far beyond the reach of conventional NMR methods. nih.gov When the proteasome was prepared with uniformly [¹³C,¹H]-labeled threonine, the resulting ¹³C-¹H correlation spectrum was of very poor quality, with broad, unresolved signals, rendering it unusable for structural analysis. In stark contrast, when the proteasome was prepared in a highly deuterated state and incorporated the site-specifically labeled L-[α-²H; β-²H;γ-¹³C]-Thr, the resulting spectrum showed dramatically improved quality. The signals corresponding to the threonine methyl groups were sharp, well-resolved, and of high sensitivity, allowing for their assignment and use as probes of the protein's structure and dynamics. nih.gov

This improvement is a direct result of the combined ¹³C labeling and local deuteration. The ¹³C-label provides the observation handle, while the deuteration of the rest of the protein minimizes background signals and sharpens the lines of the remaining protonated ¹³CH₃ groups. nih.gov Threonine methyl groups are particularly valuable probes because they are often located on protein surfaces, are involved in hydrogen bonding, and can be sites of post-translational modifications like phosphorylation. nih.gov

The data below summarizes the advantages of using site-specific ¹³C and deuterium labeling, as exemplified by research on labeled threonine, compared to uniform labeling for NMR studies of large, complex protein systems.

ParameterUniform [¹³C,¹H] LabelingSite-Specific [¹³C,²H] Labeling (e.g., in deuterated protein)
Spectral ComplexityVery High: Signals from every threonine residue, plus all other residues, lead to severe overlap. portlandpress.comDramatically Reduced: Only the specifically introduced ¹³CH₃ groups are visible in ¹³C-edited spectra. nih.gov
Signal ResolutionPoor: Extensive ¹H-¹H and ¹³C-¹H dipolar couplings cause rapid relaxation and broad signal linewidths. utoronto.caExcellent: Deuteration minimizes dipolar relaxation pathways, leading to significantly sharper lines and higher resolution. nih.gov
Signal SensitivityLow, especially for large proteins due to fast transverse relaxation. portlandpress.comHigh: Reduced relaxation rates allow for the use of sensitivity-enhanced techniques (e.g., TROSY), boosting signal-to-noise. nih.gov
Applicability to Large Systems (>100 kDa)Extremely limited due to overwhelming overlap and poor signal quality.Enables the study of very large complexes (e.g., >600 kDa) by providing clean, resolved signals from specific probes. nih.gov
Data InterpretationDifficult to impossible; resonance assignment is often intractable.Straightforward; individual methyl groups can be assigned and used to report on local structure, dynamics, and interactions. nih.gov

Integration of N Fmoc D Thr Otbu 4 13c 4,4,4 D3 Oh in Peptide and Protein Engineering

Synthesis of Peptides with Non-Natural Amino Acid Incorporations

The chemical synthesis of peptides provides a versatile platform for introducing non-natural amino acids, such as D-amino acids and isotopically labeled variants, at any desired position within a sequence. This capability is instrumental in creating peptides with novel properties and for use as sophisticated research probes.

The use of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH in Fmoc-SPPS allows for the precise, site-specific incorporation of a D-amino acid with a unique isotopic signature. proteogenix.science This is crucial for creating structurally defined peptides for several research applications. The D-configuration can induce specific secondary structures or increase resistance to proteolytic degradation, thereby enhancing the peptide's stability and therapeutic potential.

The isotopic labels (¹³C and d3) serve as powerful spectroscopic probes. In mass spectrometry, the mass shift introduced by the heavy isotopes allows for the unambiguous identification and quantification of the labeled peptide in complex mixtures. creative-peptides.com This is particularly valuable in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of a peptide drug candidate. jpt.com

PropertyDescription
Compound Name N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d3-OH
Molecular Formula C₂₂¹³CH₂₄D₃NO₅ stable-isotopes.com
Isotopic Labels ¹³C, D₃ clearsynth.comlgcstandards.com
Protecting Groups Fmoc (N-terminus), OtBu (side-chain) sigmaaldrich.com
Application Fmoc Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.com

Isotopically labeled amino acids are indispensable for the biophysical and structural characterization of peptides, primarily through nuclear magnetic resonance (NMR) spectroscopy. jpt.com NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. proteogenix.science

By selectively incorporating this compound into a peptide, specific regions of the molecule can be "highlighted" in the NMR spectrum. proteogenix.science The ¹³C and deuterium (B1214612) labels provide distinct NMR signals that can be used to:

Aid in resonance assignment: The unique chemical shifts of the labeled atoms simplify the process of assigning signals in complex NMR spectra.

Determine local structure and dynamics: NMR experiments can probe the local environment and flexibility around the labeled residue, providing insights into peptide folding and conformational changes. creative-peptides.com

Study intermolecular interactions: The labeled site can be used to monitor interactions with other molecules, such as receptors or enzymes, by observing changes in the NMR signals upon binding. creative-peptides.com

The combination of a D-amino acid and isotopic labels in a single building block offers a unique advantage for designing peptides with specific structural features that can be precisely monitored.

Preparation of Modified Proteins for Mechanistic Studies

Beyond synthetic peptides, the principles of incorporating modified amino acids extend to the study of larger proteins. This often involves combining chemical synthesis with biological expression systems to generate proteins with site-specific modifications.

Post-translational modifications (PTMs) are covalent alterations to amino acid side chains that occur after a protein is synthesized. nih.govkhanacademy.org These modifications dramatically expand the functional diversity of the proteome and are critical for regulating most cellular processes. nih.gov Threonine residues are common sites for PTMs, most notably phosphorylation and glycosylation. khanacademy.orgwikipedia.org

Studying the precise effects of a specific PTM on protein structure and function can be challenging. One powerful approach is to synthesize a peptide fragment of the protein containing the PTM of interest and then use this information to understand the full-length protein. This compound, although a D-amino acid, provides a template for how labeled amino acids can be used in this context. A researcher could use its L-amino acid counterpart, N-Fmoc-L-Thr(OtBu)-4-¹³C-4,4,4-d3-OH, to synthesize a peptide fragment corresponding to a region of a protein that undergoes threonine phosphorylation.

The isotopic labels would allow for detailed NMR studies to elucidate the structural consequences of phosphorylation on that segment of the protein. nih.gov For example, phosphorylation of serine and threonine residues often leads to characteristic changes in the NMR spectrum, which can be more easily interpreted with the aid of isotopic labels. nih.gov

Common PTMs on ThreonineBiological Role
Phosphorylation Regulation of enzyme activity, signal transduction khanacademy.org
O-Glycosylation Protein folding, stability, cell recognition nih.gov

Native chemical ligation (NCL) is a powerful technique that allows for the total or semi-synthesis of large proteins by joining together smaller, chemically synthesized peptide fragments. This method enables the creation of proteins with modifications that are difficult or impossible to introduce using recombinant expression systems alone.

A peptide segment containing this compound (or its L-isomer for natural proteins) can be synthesized via SPPS. This labeled fragment can then be ligated to other synthetic or recombinantly expressed protein segments to generate a full-length protein that is isotopically labeled in a specific region.

This site-specifically labeled protein is an invaluable tool for mechanistic studies. For instance, if the labeled segment is part of an enzyme's active site, NMR can be used to probe the conformational changes that occur during substrate binding and catalysis. If the labeled segment is involved in a protein-protein interaction, the isotopic labels can serve as a handle to map the binding interface and study the dynamics of the complex. creative-peptides.com

Future Directions and Emerging Research Avenues in Isotopic Labeling of Biomolecules

Development of Novel Synthetic Routes for Challenging Isotopologues

The synthesis of complex isotopologues like N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH presents significant chemical challenges. Future research in this area is focused on developing more efficient, stereoselective, and cost-effective synthetic methods.

One of the primary challenges lies in the precise introduction of multiple isotopes into a single molecule without isotopic scrambling. For instance, the synthesis of This compound requires the specific placement of a ¹³C atom at the C4 position and three deuterium (B1214612) atoms on the same carbon. This necessitates a multi-step synthetic pathway starting from smaller, isotopically enriched precursors.

Emerging synthetic strategies aim to overcome these hurdles. For example, palladium-catalyzed C(sp³)–H functionalization is a promising approach for the late-stage introduction of isotopes into complex molecules. nih.govrsc.org This method could potentially be adapted for the synthesis of a variety of labeled amino acids with high precision and efficiency. nih.govrsc.org

Another area of active development is the use of enzymatic and chemo-enzymatic methods. nih.gov These approaches offer high stereoselectivity and can be performed under mild reaction conditions, which is crucial for preserving the integrity of complex biomolecules. For example, the use of specific enzymes could facilitate the construction of the chiral backbone of D-threonine with the desired isotopic labels already in place.

The development of novel protecting group strategies is also critical. The Fmoc (fluorenylmethyloxycarbonyl) and OtBu (tert-butyl) groups in This compound are standard in solid-phase peptide synthesis (SPPS), but the development of more orthogonal protecting groups could enable the synthesis of even more complex and selectively labeled peptides. nih.gov

Table 1: Comparison of Synthetic Strategies for Isotopically Labeled Amino Acids

Synthetic StrategyAdvantagesChallenges
Traditional Multi-step Synthesis Well-established, versatileTime-consuming, often low overall yield, potential for isotopic scrambling
Palladium-Catalyzed C-H Functionalization High efficiency, late-stage functionalization possibleCatalyst development, substrate scope limitations
Enzymatic/Chemo-enzymatic Synthesis High stereoselectivity, mild reaction conditionsEnzyme availability and stability, substrate specificity
Solid-Phase Synthesis with Labeled Precursors Amenable to automation, high purity of final peptideCost of labeled amino acid building blocks, potential for side reactions

Advanced Spectroscopic Probes for Complex Biological Systems

Isotopically labeled compounds like This compound are powerful probes for advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The specific labeling pattern in this compound offers unique advantages for studying the structure and dynamics of proteins in complex biological environments.

The combination of ¹³C and deuterium labeling is particularly beneficial for NMR studies of large proteins and protein complexes. nih.govprotein-nmr.org.ukutoronto.ca Deuteration of the methyl group reduces dipolar relaxation pathways, leading to sharper NMR signals and improved spectral resolution. nih.govprotein-nmr.org.uk The presence of the ¹³C label provides a sensitive nucleus for detection in multi-dimensional NMR experiments. nih.gov

Future research will likely focus on leveraging these advanced probes to investigate increasingly complex biological systems, such as membrane proteins, intrinsically disordered proteins, and large macromolecular assemblies. rsc.orgox.ac.uknih.gov For example, site-specific incorporation of This compound into a membrane protein could provide detailed information about the local environment and dynamics of the labeled residue within the lipid bilayer. ox.ac.uk

Furthermore, the development of new NMR pulse sequences and techniques will enhance the utility of such probes. ibs.fr For instance, methods that exploit the unique properties of ¹³C-¹H spin pairs in a deuterated background can provide valuable information about molecular motion and interactions. ibs.fr The application of these advanced spectroscopic methods is crucial for understanding the molecular basis of protein function and disease.

Table 2: Applications of Isotopically Labeled Threonine in Spectroscopy

Spectroscopic TechniqueInformation GainedRelevance of this compound
Multi-dimensional NMR 3D structure, protein folding, ligand binding¹³C label provides a key resonance for assignment and structural restraints. Deuteration improves spectral quality for larger systems. nih.govprotein-nmr.org.uk
Solid-State NMR Structure of insoluble proteins (e.g., amyloid fibrils, membrane proteins)Site-specific labeling simplifies complex spectra and provides specific distance and orientation constraints. sigmaaldrich.com
Vibrational Spectroscopy (FTIR, Raman) Local environment, hydrogen bondingIsotopic substitution leads to predictable shifts in vibrational frequencies, aiding in spectral assignment. researchgate.net
Mass Spectrometry Protein identification, quantification, post-translational modificationsThe mass shift introduced by the isotopic labels allows for precise tracking and quantification. nih.gov

Role of Site-Specific Labeling in Integrated Structural Biology Approaches

The future of structural biology lies in the integration of multiple experimental techniques to obtain a comprehensive understanding of biomolecular systems. Site-specific isotopic labeling, as enabled by compounds like This compound , plays a pivotal role in this integrated approach. nih.gov

By incorporating a labeled amino acid at a specific site, researchers can obtain highly localized information from techniques like NMR, which can then be combined with lower-resolution data from methods such as cryo-electron microscopy (cryo-EM) or small-angle X-ray scattering (SAXS). This hybrid approach allows for the high-resolution characterization of specific regions of interest within the context of a larger molecular assembly. nih.gov

Emerging research is also exploring the use of site-specific labeling to study post-translational modifications (PTMs). rsc.orgnih.govrsc.org By placing an isotopically labeled amino acid adjacent to a PTM site, it is possible to probe the structural and dynamic consequences of the modification with high precision. rsc.orgnih.gov This is crucial for understanding the regulatory roles of PTMs in cellular signaling and disease.

The continued development of methods for the efficient and precise incorporation of labeled amino acids into proteins, both through chemical synthesis and biosynthetic approaches, will be essential for advancing these integrated structural biology studies. nih.govrsc.orgnih.gov

Q & A

Q. What is the role of Fmoc and OtBu protecting groups in synthesizing N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus during solid-phase peptide synthesis (SPPS), enabling stepwise elongation while preventing unwanted side reactions. The OtBu (tert-butyl ether) group protects the hydroxyl side chain of threonine, ensuring regioselectivity during coupling. Both groups are acid-labile and removed under trifluoroacetic acid (TFA) cleavage conditions. Their orthogonal stability allows sequential deprotection in multi-step syntheses .

Q. How does isotopic labeling (¹³C and d₃) impact analytical characterization of this compound?

  • Methodological Answer : The ¹³C label at the 4-position and deuterium (d₃) labeling enable precise tracking of the compound in metabolic or structural studies. ¹³C enhances sensitivity in NMR spectroscopy, particularly for carbonyl carbon analysis, while deuterium reduces spin diffusion in ²H NMR. Mass spectrometry (MS) detects isotopic clusters, confirming purity and labeling efficiency. For example, LC-MS with high-resolution instruments (e.g., Q-TOF) distinguishes isotopic peaks, ensuring accurate mass assignment .

Q. What techniques validate the stereochemical integrity of D-Thr in this compound?

  • Methodological Answer : Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) separates enantiomers using hexane/isopropanol gradients. Marfey’s reagent derivatization followed by LC-MS/MS can confirm D-configuration by comparing retention times with L-Thr standards. Circular dichroism (CD) spectroscopy may also detect conformational differences in peptide backbones incorporating D-amino acids .

Advanced Research Questions

Q. How can aspartimide formation be mitigated during SPPS when using this compound?

  • Methodological Answer : Aspartimide formation at Asp/Thr-Gly motifs is minimized by:
  • Using backbone-protected dipeptides (e.g., Dmb-protected Gly) to sterically hinder cyclization.
  • Adding 0.1 M HOBt (hydroxybenzotriazole) in piperidine during Fmoc deprotection to reduce base-catalyzed side reactions.
  • Lowering coupling temperatures (4°C) and avoiding prolonged exposure to basic conditions. LC-MS monitoring at each synthesis step ensures early detection of impurities .

Q. What synthetic strategies optimize isotopic enrichment in complex peptide sequences?

  • Methodological Answer :
  • Stepwise SPPS : Incorporate the labeled residue during manual synthesis with extended coupling times (2–4 hours) and double couplings to ensure >98% incorporation.
  • Isotopic Purity : Use HPLC-purified building blocks (e.g., >99% ¹³C and d₃) to prevent isotopic dilution. Post-synthesis, reverse-phase HPLC with C18 columns isolates the target peptide from unlabeled byproducts.
  • Quality Control : MALDI-TOF MS quantifies isotopic abundance, while ¹H-¹³C HSQC NMR verifies site-specific labeling .

Q. How do researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for isotopically labeled derivatives?

  • Methodological Answer :
  • DFT Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict ¹H/¹³C shifts, accounting for paramagnetic effects in transition metal complexes.
  • Paramagnetic Correction : For paramagnetic species, correlate experimental shifts with spin density distributions using software like ADF or ORCA.
  • Validation : Cross-reference with databases (e.g., Biological Magnetic Resonance Data Bank) and adjust for solvent effects (e.g., DMSO vs. water). Discrepancies >0.5 ppm warrant re-examining conformational dynamics or isotopic positioning .

Q. What are the stability implications of glycosylation on peptides containing this compound?

  • Methodological Answer : Glycosylation (e.g., Ac₃GalNAcα) at Thr enhances conformational rigidity and resistance to proteolysis. Stability assays include:
  • Thermal Denaturation : CD spectroscopy monitors melting temperatures (Tm) in phosphate buffer (pH 7.4).
  • Protease Resistance : Incubate with trypsin/chymotrypsin and quantify degradation via HPLC-UV.
    Glycosylated derivatives typically show ≥20% higher Tm and reduced cleavage rates compared to non-glycosylated analogs .

Data Analysis and Contradiction Management

Q. How to address conflicting LC-MS/MS fragmentation patterns in labeled vs. unlabeled analogs?

  • Methodological Answer :
  • Isotopic Clustering : Use software (e.g., MZmine) to deconvolute isotopic peaks and assign fragment ions.
  • Energy-Resolved MS/MS : Adjust collision energies to optimize fragmentation; labeled bonds (e.g., C-D) require higher energy for cleavage, altering ion ratios.
  • Statistical Validation : Apply principal component analysis (PCA) to fragmentation datasets to identify outliers caused by isotopic effects .

Q. What methodologies ensure reproducibility in SPPS when scaling up labeled peptide synthesis?

  • Methodological Answer :
  • Automated Synthesizers : Use programmable systems (e.g., CEM Liberty Blue) with pre-optimized protocols for coupling/deprotection times.
  • Batch Monitoring : Implement inline UV monitoring (214 nm) to track Fmoc removal efficiency.
  • DoE (Design of Experiments) : Screen variables (e.g., resin swelling time, solvent ratios) using response surface methodology (RSM) to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.